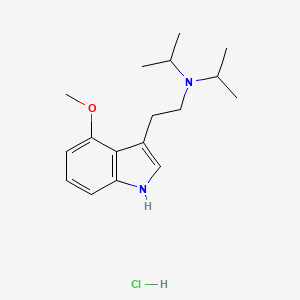

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

Description

Properties

Molecular Formula |

C17H27ClN2O |

|---|---|

Molecular Weight |

310.9 g/mol |

IUPAC Name |

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15;/h6-8,11-13,18H,9-10H2,1-5H3;1H |

InChI Key |

PIZOKRWXSDCHTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine typically involves the following steps:

Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution at the 3-Position: The indole ring is then substituted at the 3-position with an ethanamine group. This can be achieved through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Introduction of the Isopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This can lead to various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-Isopropyl-N-[2-(4-methoxy-1H-indol-3-yl)ethyl]propan-2-amine, monohydrochloride

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.86 g/mol (calculated from and )

Structural Features :

- Comprises a 4-methoxy-substituted indole ring linked to a diisopropylamine group via an ethyl chain. The hydrochloride salt enhances solubility and stability.

Physicochemical Properties :

- Solubility: Comparable to its 5-methoxy analog (), soluble in polar solvents like methanol and DMSO, but less soluble in water.

- Melting Point: Not explicitly stated, but structurally similar compounds (e.g., 5-methoxy analog) melt at 182–184°C ().

Table 1: Structural and Functional Comparison

Key Differences :

Substituent Position :

- The 4-methoxy group in the target compound vs. 5-methoxy in CAS 2426-63-3 alters receptor binding. 5-MeO analogs (e.g., 5-MeO-DMT) are typically more potent serotonergic agonists .

- DiPT lacks methoxy substitution, leading to distinct auditory effects .

Physicochemical Properties :

- The hydrochloride salt improves water solubility vs. free bases. However, solubility remains lower than clinical drugs like procaine HCl (soluble in 1 part water, ) due to larger hydrophobic substituents .

Analytical Data :

- High-resolution mass spectrometry (HRMS) data for 4-MeO-DiPT HCl is available in mzCloud (), whereas 5-MeO-DiPT HCl lacks public spectral data but shares similar fragmentation patterns .

Biological Activity

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride, also known as 4-MeO-DiPT, is a compound of interest in pharmacology and neuroscience due to its potential psychoactive effects and interactions with biological systems. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇ClN₂O |

| Molecular Weight | 310.9 g/mol |

| CAS Number | 2749302-95-0 |

| IUPAC Name | N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine; hydrochloride |

4-MeO-DiPT primarily interacts with various neurotransmitter systems, particularly those involving serotonin receptors. Its structural similarity to tryptamines suggests that it may act as a partial agonist at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and perception alterations.

Receptor Interactions

Research indicates that compounds like 4-MeO-DiPT can modulate the activity of G-protein-coupled receptors (GPCRs), leading to downstream effects such as increased intracellular calcium levels and altered neurotransmitter release . The specific interactions with serotonin receptors can result in various psychoactive effects, including euphoria and altered sensory perception.

Pharmacological Effects

The compound has been noted for its psychoactive properties, which can be categorized into several effects:

- Psychoactive Effects : Users report experiences similar to those of other psychedelics, including visual and auditory hallucinations.

- Mood Enhancement : Anecdotal evidence suggests that it may promote feelings of well-being and happiness.

- Altered Perception : Changes in sensory perception have been widely reported among users.

Study 1: Psychoactive Properties

A study published in PubMed Central explored the effects of various tryptamines on mood and perception. Participants who consumed 4-MeO-DiPT reported significant alterations in sensory experiences and mood elevation .

Study 2: Safety Profile

Research evaluating the safety profile of similar compounds indicates that while some users experience mild side effects such as nausea or anxiety, severe adverse reactions are rare. A review highlighted the importance of dosage control to mitigate these effects .

Study 3: Neurochemical Impact

In another study focusing on neurochemical pathways, researchers observed that 4-MeO-DiPT could influence dopamine release in specific brain regions associated with reward processing. This suggests potential applications in understanding addiction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.